4-Methoxy-5-methyl-2-phenyl-1H-imidazole
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Overview
Description
4-Methoxy-5-methyl-2-phenyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with methoxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methoxybenzaldehyde, acetophenone, and ammonium acetate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-5-methyl-2-phenyl-1H-imidazole.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Hydroxy-5-methyl-2-phenyl-1H-imidazole.
Reduction: 4-Methoxy-5-methyl-2-phenylimidazoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-5-methyl-2-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-Methoxy-5-methyl-2-phenyl-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenyl groups can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
4-Hydroxy-5-methyl-2-phenyl-1H-imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methyl-2-phenyl-1H-imidazole: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
4-Methoxy-2-phenyl-1H-imidazole: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Methoxy-5-methyl-2-phenyl-1H-imidazole is unique due to the presence of both methoxy and methyl groups, which can significantly impact its chemical behavior and interactions with biological targets. This combination of substituents can enhance its solubility, stability, and overall pharmacokinetic profile compared to similar compounds.
Properties
CAS No. |
166403-21-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methoxy-5-methyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14-2)13-10(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
COYQLJHTRVRKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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